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molecular formula C14H7ClF4N2 B8800117 2-(2-Chloro-4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine CAS No. 372122-57-1

2-(2-Chloro-4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No. B8800117
M. Wt: 314.66 g/mol
InChI Key: RLYKPEJKIFEIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756498B2

Procedure details

To a suspension of 1-(2-chloro-4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime (2.65 g, 7.95 mmol) in DME (11 ml) at 5° C. was added TFAA (1.13 ml, 7.95 mmol) and the mixture stirred for 10 minutes. Triethylamine (3.3 ml, 23.85 mmol) was then added dropwise over 15 min. After the addition was complete, the reaction mixture was then warmed to room temperature. After stirring for 1 hour, iron (II) chloride (10 mg) was added and the mixture was then heated to 75° C. for 16 hours then allowed to cool. The mixture was poured into water (100 ml) and extracted with dichloromethane (100 ml). The organic extracts were dried over MgSO4 and concentrated to dryness. This residue was purified by column chromatography on silica gel eluting with diethylether-cyclohexane (1:4). Concentration of the appropriate fractions gave 0.3 g (12%) of the title compound.
Name
1-(2-chloro-4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
iron (II) chloride
Quantity
10 mg
Type
catalyst
Reaction Step Five
Yield
12%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9](=[N:21]O)[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.C(N(CC)CC)C.O>COCCOC.[Fe](Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:10]=[C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]2[N:21]=1

Inputs

Step One
Name
1-(2-chloro-4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
2.65 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C(CC1=NC=C(C=C1)C(F)(F)F)=NO
Name
Quantity
11 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.13 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
iron (II) chloride
Quantity
10 mg
Type
catalyst
Smiles
[Fe](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated to 75° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
This residue was purified by column chromatography on silica gel eluting with diethylether-cyclohexane (1:4)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)C1=NN2C(C=CC(=C2)C(F)(F)F)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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